molecular formula C13H11FN2O3 B6389720 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261897-07-7

2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6389720
CAS No.: 1261897-07-7
M. Wt: 262.24 g/mol
InChI Key: LNTRIBUCVSCBTF-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 2-position, a carboxylic acid group at the 3-position, and a 4-fluoro-3-methoxyphenyl group at the 5-position of the pyridine ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-fluoro-3-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid
  • 2-Amino-5-(3-methoxyphenyl)pyridine-3-carboxylic acid
  • 2-Amino-5-(4-chloro-3-methoxyphenyl)pyridine-3-carboxylic acid

Uniqueness

2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the fluorine and methoxy groups on the phenyl ring. This combination of functional groups can enhance the compound’s chemical stability, biological activity, and selectivity for specific molecular targets compared to similar compounds.

Properties

IUPAC Name

2-amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-11-5-7(2-3-10(11)14)8-4-9(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTRIBUCVSCBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687571
Record name 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-07-7
Record name 3-Pyridinecarboxylic acid, 2-amino-5-(4-fluoro-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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